molecular formula C22H22N2O3 B11357507 2-(4-methoxyphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

2-(4-methoxyphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11357507
M. Wt: 362.4 g/mol
InChI Key: PNEGROVUSXMRSO-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of methoxyphenoxy, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with 4-methylbenzyl chloride to form 4-methoxyphenyl-4-methylbenzyl ether. This intermediate is then reacted with 2-pyridinecarboxylic acid to form the final product under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-3-YL)ACETAMIDE
  • 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-4-YL)ACETAMIDE

Uniqueness

2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group significantly influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22N2O3/c1-17-6-8-18(9-7-17)15-24(21-5-3-4-14-23-21)22(25)16-27-20-12-10-19(26-2)11-13-20/h3-14H,15-16H2,1-2H3

InChI Key

PNEGROVUSXMRSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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